molecular formula C27H26N2O2 B2923946 N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide CAS No. 862813-90-9

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Cat. No.: B2923946
CAS No.: 862813-90-9
M. Wt: 410.517
InChI Key: SXMMNWXSQUXMNP-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a synthetic specialty chemical designed for early-stage drug discovery and pharmacological research. This compound belongs to a class of molecules featuring an indole core substituted with an N-benzyl acetamide moiety, a structure of significant interest in medicinal chemistry due to its potential to interact with various biological targets . The specific 1,2-dimethyl and N-phenethyl substitutions on this molecule are intended to fine-tune its properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for investigating structure-activity relationships (SAR) . Indole-containing acetamide derivatives are frequently explored as inhibitors against specific enzymes or viral targets . Research on analogous structures has shown promise in areas such as anticancer activity, with some compounds demonstrating effects on human cancer cell lines like colon (HT29) and prostate (DU145) . Furthermore, similar N-benzyl phenethylamine compounds have been extensively studied for their high binding affinity and functional activity at receptors such as 5-HT2A, which is relevant to neurological research . The mechanism of action for this specific compound would require empirical validation, but it may function through pathways observed in related molecules, such as enzyme inhibition (e.g., EGFR tyrosine kinase) or interference with viral replication cycles . This product is presented as a characterized chemical entity for use in hit-to-lead optimization campaigns, biological screening, and other in vitro studies. Researchers can utilize this compound to probe new therapeutic areas or to expand existing chemical libraries. It is supplied with quality control data to ensure batch-to-batch consistency. As with all research chemicals, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-benzyl-2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-20-25(23-15-9-10-16-24(23)28(20)2)26(30)27(31)29(19-22-13-7-4-8-14-22)18-17-21-11-5-3-6-12-21/h3-16H,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMNWXSQUXMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.

  • Substitution: Substitution reactions can introduce different substituents onto the indole ring or the attached benzyl and phenethyl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for receptors or enzymes, potentially leading to new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide exerts its effects involves its interaction with molecular targets. The indole core can bind to various receptors or enzymes, leading to biological responses. The specific pathways involved would depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Indole Core Modifications

  • 1,2-Dimethyl vs.
  • Electron-Withdrawing Groups () : The 4-fluorobenzyl group in introduces electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s unfluorinated benzyl group.

N-Substituent Effects

  • Dual N-Substituents (Target Compound): The phenethyl group adds flexibility and lipophilicity, which could improve blood-brain barrier penetration relative to mono-substituted analogs like .
  • Comparison with N-Ethyl Derivatives () : Compounds with branched N-alkyl chains (e.g., ) show varied solubility profiles, suggesting the target compound’s phenethyl group may require formulation optimization.

Hydrogen Bonding and Crystallography

  • The 2-oxoacetamide group in the target compound is a strong hydrogen-bond acceptor, analogous to the N,O-bidentate directing group in . This property could enable metal-catalyzed functionalization or crystal engineering applications .

Biological Activity

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O3C_{24}H_{25}N_{3}O_{3} with a molecular weight of approximately 403.5 g/mol. The compound features a benzyl group , an indole moiety , and an acetylamide structure , which contribute to its biological activity.

Research indicates that this compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in cancer progression or inflammation. These interactions can modulate enzyme activity, leading to downstream effects on cellular pathways related to cancer cell proliferation and immune responses .

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. For example, it has been shown to inhibit the growth of various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. In vitro assays such as the MTT assay have been utilized to evaluate cell viability and cytotoxicity at varying concentrations (1, 5, and 25 µM). Results indicated that while some derivatives exhibited significant growth inhibition, others did not show statistically significant cytotoxic effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This makes it a candidate for further research in inflammatory diseases and conditions where modulation of the immune system is beneficial .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the dimethyl substitution on the indole ring and the phenethyl group plays a significant role in enhancing its potency. Comparative studies with similar compounds highlight how variations in substituents can affect biological efficacy:

Compound NameStructural FeaturesUnique Aspects
N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamideLacks dimethyl substitutionSimpler structure may affect biological activity
N-benzyl-2-(1H-indol-3-y)-N-methyl-2-oxoacetamideMethyl group instead of isopropylPotentially different pharmacokinetics
N-benzyl-(1H-indol-3-y)-N-methyl - 2 - oxo-acetamideLacks both dimethyl and isopropyl groupsSimplified structure may reduce efficacy

Study 1: Anticancer Activity

In a study assessing various derivatives of indole compounds, this compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) in stimulated macrophages, indicating its role in modulating inflammatory responses .

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